8a-Dnpdt

Description

8a-Dnpdt (5-methoxy-4,5-dihydro-8-methyl[1,2,4]triazolo[1,5-a]quinazoline-2-thione) is a sulfur-containing heterocyclic compound synthesized via the reaction of 5-methoxy-4,5-dihydro-8-methyl[1,2,4]triazolo[1,5-a]quinazoline with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine . Its structure is characterized by a triazoloquinazoline backbone with methoxy and methyl substituents, and a thione group at position 2. Key spectral data include:

Properties

CAS No. |

123438-35-7 |

|---|---|

Molecular Formula |

C40H67NO4 |

Molecular Weight |

626 g/mol |

IUPAC Name |

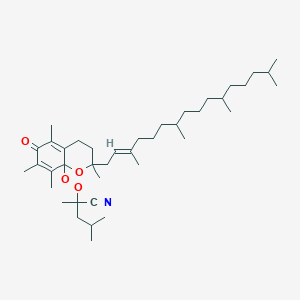

2,4-dimethyl-2-[[2,5,7,8-tetramethyl-6-oxo-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3,4-dihydrochromen-8a-yl]peroxy]pentanenitrile |

InChI |

InChI=1S/C40H67NO4/c1-28(2)16-13-17-30(5)18-14-19-31(6)20-15-21-32(7)22-24-38(11)25-23-36-34(9)37(42)33(8)35(10)40(36,43-38)45-44-39(12,27-41)26-29(3)4/h22,28-31H,13-21,23-26H2,1-12H3/b32-22+ |

InChI Key |

MVMXWDWCIQXILT-WEMUVCOSSA-N |

SMILES |

CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |

Isomeric SMILES |

CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |

Canonical SMILES |

CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |

Synonyms |

8-((2,4-dimethyl-1-nitrilopent-2-yl)dioxy)tocopherone 8a-DNPDT |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Stability and Reactivity

Quantum chemical calculations for This compound and its tautomer 9a reveal that the thione form (8a) is energetically favored due to resonance stabilization of the sulfur atom . In contrast, compounds like 7c (7,8-dimethoxy derivatives) exhibit reduced stability under acidic conditions due to the absence of sulfur-mediated resonance .

Spectral and Purity Comparisons

- Purity : this compound (98%) surpasses 7b (95%) and 7d (93%), likely due to efficient recrystallization in aqueous DMF .

- ¹³C NMR Shifts : The thione carbon in this compound appears at δ 178.5, distinct from the sulfonyl carbon in 7a (δ 52.3) .

Research Implications

The unique thione moiety in this compound positions it as a candidate for drug development (e.g., kinase inhibition) and materials science (e.g., coordination polymers). Future studies should explore its biological activity relative to sulfonyl analogs like 7a and oxygenated derivatives like 7b.

Limitations and Knowledge Gaps

- Biological Data: No evidence from provided sources addresses the pharmacological properties of this compound.

- Tautomer Dynamics: While tautomerism in 8a/9a is noted, experimental validation of equilibrium conditions is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.